(3S)-3-amino-3-(4-chlorophenyl)propanamide
Overview
Description
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O . It is also known as gabapentin hydrochloride and is used to treat seizures and neuropathic pain.
Molecular Structure Analysis
The InChI code for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” is 1S/C9H11ClN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a powder with a molecular weight of 198.65 g/mol .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated significant potential for use against generalized seizures, showing more potency than standard drugs in tests, with favorable therapeutic indices indicating their safety and effectiveness in treating epilepsy (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Compounds containing the chlorophenyl propanamide moiety have been explored for their antimicrobial properties, with some demonstrating significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Environmental Impact and Degradation
Studies on the environmental impact of N-(3,4-dichlorophenyl)propanamide, specifically its use as a herbicide in agriculture, have shown its movement and retention in wetland systems. Research indicates potential dangers to human health through accumulation in edible plants, highlighting the importance of monitoring and managing its use (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation
The photocatalytic degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light using titanium dioxide has been investigated. This process leads to mineralization and has implications for environmental cleaning technologies (Sturini, Fasani, Prandi, & Albini, 1997).
Anthelmintic, Antibacterial, and Antifungal Activity
Substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their anthelmintic, antibacterial, and antifungal activities. Some derivatives showed promising results compared to standard drugs, indicating their potential as antimicrobial agents (Chaudhary, Verma, Gupta, Gupta, Kumar, & El-Shorbagi, 2019).
Safety And Hazards
The safety information for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMYQOYOXHOJL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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